

N-(2-aminophenyl)formamide chemical properties

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Compound of Interest

Compound Name: *N*-(2-aminophenyl)formamide

Cat. No.: B15137973

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An In-Depth Technical Guide to the Chemical Properties of **N-(2-aminophenyl)formamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a formamide group attached to an aminophenyl ring, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a potential pharmacophore in biologically active molecules. One of the notable aspects of this compound is its association with the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy.^{[1][2][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **N-(2-aminophenyl)formamide**.

Chemical and Physical Properties

The fundamental chemical and physical properties of **N-(2-aminophenyl)formamide** are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

Property	Value
IUPAC Name	N-(2-aminophenyl)formamide
Synonyms	2-Aminoformanilide, HDAC ligand-1
CAS Number	34840-28-3
Molecular Formula	C ₇ H ₈ N ₂ O
Molecular Weight	136.15 g/mol
Appearance	Solid (predicted)
XLogP3	0.4
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	2

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **N-(2-aminophenyl)formamide**. The following table summarizes the key mass spectrometry peaks.

Spectral Data Type	Key Features
Mass Spectrometry	m/z values: 119, 108

Experimental Protocols

Synthesis of N-(2-aminophenyl)formamide

A common method for the N-formylation of amines is the reaction with formic acid.^[4] This procedure can be adapted for the synthesis of **N-(2-aminophenyl)formamide** from 1,2-phenylenediamine.

Materials:

- 1,2-phenylenediamine

- Formic acid (85% aqueous solution)
- Toluene
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Round-bottom flask
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-phenylenediamine (1.0 equivalent).
- Add toluene to the flask to act as a solvent.
- Add formic acid (1.2 equivalents) to the reaction mixture.
- Heat the mixture to reflux using a heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- The solvent can be removed under reduced pressure to yield the crude **N-(2-aminophenyl)formamide**.
- The product can be further purified by recrystallization or column chromatography if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve a small amount of **N-(2-aminophenyl)formamide** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Transfer the solution to an NMR tube.
- Acquire 1H and ^{13}C NMR spectra using a standard NMR spectrometer. The chemical shifts should be reported in ppm relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

- Grind a small amount of **N-(2-aminophenyl)formamide** with dry potassium bromide (KBr) using a mortar and pestle.[\[5\]](#)
- Press the mixture into a thin, transparent pellet using a hydraulic press.[\[5\]](#)
- Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Sample Preparation (Nujol Mull):

- Grind a small amount of the solid sample to a fine paste with a drop of Nujol (mineral oil).[\[6\]](#)
- Spread the paste between two salt plates (e.g., NaCl or KBr).[\[6\]](#)
- Mount the plates in the spectrometer and obtain the spectrum.[\[6\]](#)

Mass Spectrometry (MS)

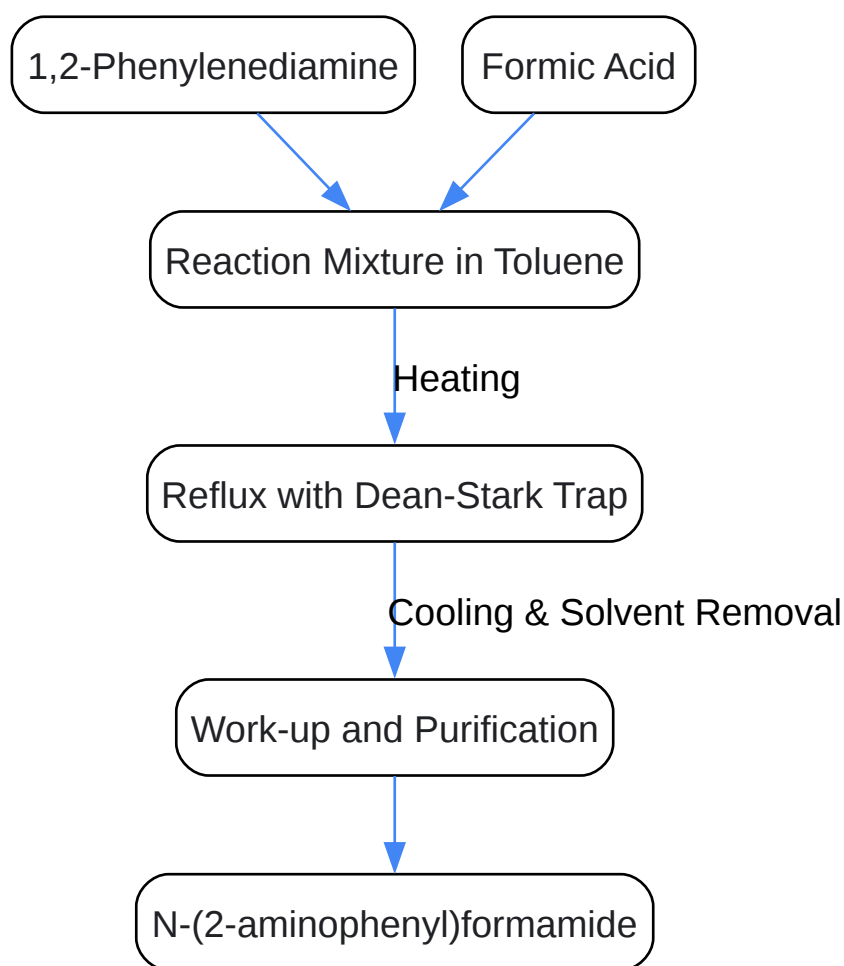
Sample Preparation:

- Dissolve a small amount of **N-(2-aminophenyl)formamide** in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).
- Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **N-(2-aminophenyl)formamide**.



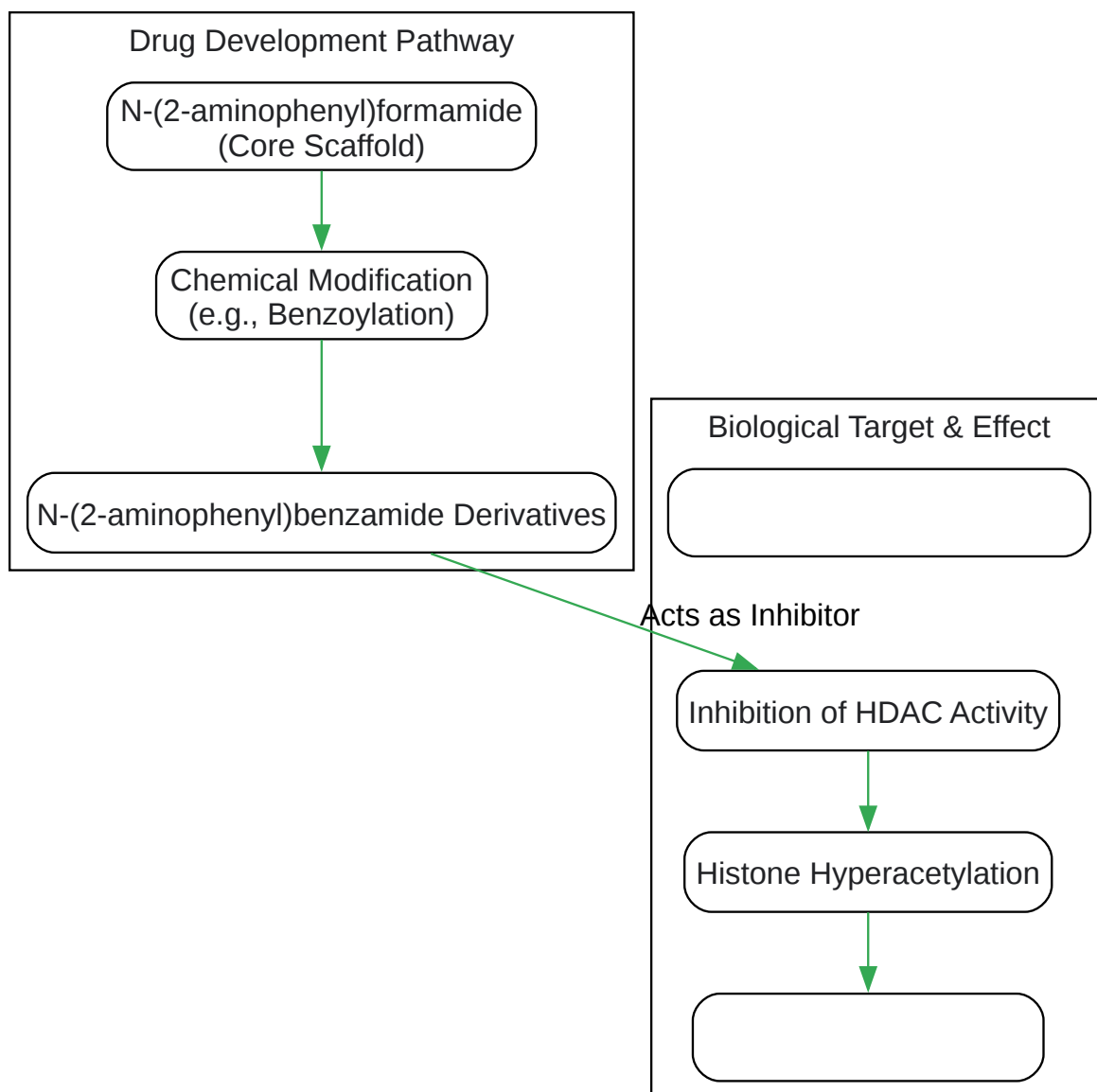
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Caption: Synthesis of **N-(2-aminophenyl)formamide**.

Potential Role in Drug Development

N-(2-aminophenyl)formamide serves as a key structural motif in the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a therapeutic strategy for cancer.[7] Compounds containing

the N-(2-aminophenyl)amide moiety have shown potent inhibitory activity against class I HDAC enzymes.[1]



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